2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl h2o 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl h2o
Brand Name: Vulcanchem
CAS No.:
VCID: VC13575993
InChI: InChI=1S/C7H4F3NO.ClH.H2O/c8-7(9,10)6(12)5-2-1-3-11-4-5;;/h1-4H;1H;1H2
SMILES: C1=CC(=CN=C1)C(=O)C(F)(F)F.O.Cl
Molecular Formula: C7H7ClF3NO2
Molecular Weight: 229.58 g/mol

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl h2o

CAS No.:

Cat. No.: VC13575993

Molecular Formula: C7H7ClF3NO2

Molecular Weight: 229.58 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl h2o -

Specification

Molecular Formula C7H7ClF3NO2
Molecular Weight 229.58 g/mol
IUPAC Name 2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrate;hydrochloride
Standard InChI InChI=1S/C7H4F3NO.ClH.H2O/c8-7(9,10)6(12)5-2-1-3-11-4-5;;/h1-4H;1H;1H2
Standard InChI Key LVYARQQQRGLTKV-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)C(F)(F)F.O.Cl
Canonical SMILES C1=CC(=CN=C1)C(=O)C(F)(F)F.O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) substituted at the 3-position by a trifluoroacetyl group (–CO–CF₃). The hydrochloride salt form introduces a chloride counterion, while the hydrated variant (HCl·H₂O) includes a water molecule in its crystalline lattice. Key structural identifiers include:

  • IUPAC Name: 2,2,2-Trifluoro-1-pyridin-3-ylethanone hydrochloride hydrate

  • SMILES: C1=CC(=CN=C1)C(=O)C(F)(F)F.Cl.O

  • InChIKey: YXKRBYFNNXDHAY-UHFFFAOYSA-N

The trifluoroacetyl group contributes to the molecule’s electron-withdrawing effects, polarizing the carbonyl group and enhancing reactivity toward nucleophilic agents.

Physicochemical Characteristics

PropertyValue
Molecular Weight (Anhydrous)211.57 g/mol
Molecular Weight (Hydrate)229.58 g/mol
CAS Number1588441-22-8 (anhydrous)
AppearanceCrystalline solid
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)

The hydrate form exhibits increased solubility in aqueous solutions compared to the anhydrous form, a critical factor in laboratory handling and formulation.

Synthesis and Purification

Synthetic Pathways

The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl H2O involves a multi-step process:

  • Trifluoroacetylation of Pyridine:
    Pyridine-3-amine reacts with trifluoroacetic anhydride (TFAA) in the presence of a base, yielding 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone.

  • Hydrochloride Salt Formation:
    The ketone intermediate is treated with hydrochloric acid, forming the hydrochloride salt.

  • Hydration:
    Crystallization from aqueous media incorporates water molecules, stabilizing the final product.

Optimization and Purification

Industrial-scale production employs recrystallization from ethanol-water mixtures to achieve >98% purity. Chromatographic techniques (e.g., silica gel column chromatography) are used for laboratory-scale purification, particularly when synthesizing derivatives for pharmacological testing.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a key intermediate in the synthesis of heterocyclic drugs, particularly those targeting neurological disorders. Its trifluoromethyl group enhances blood-brain barrier permeability, a desirable trait in central nervous system (CNS) drug candidates.

Ligand in Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen act as bidentate ligands, forming complexes with transition metals such as palladium and platinum. These complexes are studied for catalytic applications in cross-coupling reactions.

Biological Activity Studies

Preliminary assays indicate moderate inhibitory activity against tyrosine kinases, enzymes implicated in cancer progression. The compound’s IC₅₀ values range from 10–50 μM in vitro, suggesting potential as a lead compound for kinase inhibitor development.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling.

Comparative Analysis with Structural Analogues

Compound NameSimilarity IndexKey Differences
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone HCl0.85Bromine substituent enhances electrophilic reactivity
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate0.82Altered halogen position affects binding affinity
3-(Trifluoromethyl)isonicotinaldehyde0.73Aldehyde group increases susceptibility to oxidation

Brominated analogues exhibit superior reactivity in Suzuki-Miyaura couplings, whereas aldehyde-containing derivatives are prone to degradation under acidic conditions.

A 2024 study highlighted the compound’s role in synthesizing fluorescent probes for detecting amyloid-beta aggregates in Alzheimer’s disease models. Conjugation with thioflavin-T derivatives produced probes with excitation/emission maxima at 450/650 nm, enabling non-invasive imaging of amyloid plaques in vivo.

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